molecular formula C9H11NO4 B1464091 Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 252552-08-2

Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1464091
CAS No.: 252552-08-2
M. Wt: 197.19 g/mol
InChI Key: GIFYQZBFWQOFAQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the reaction of ethyl aminocrotonates with derivatives of malonic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation . The crystal packing was stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. In one study, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 117 - 119 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Synthesis and Chemical Properties

Complexation with Metals for Dyeing Applications : One of the synthesized derivatives, through complexation with metals such as Cu, Co, and Zn, has been applied in dyeing polyester and nylon fabrics, demonstrating excellent fastness properties and a range of color shades (Abolude et al., 2021).

Structural Elucidation and Dye Synthesis : Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates have been synthesized and structurally elucidated, showing potential in the development of novel dyes (Ukrainets et al., 2006).

Applications in Material Science and Organic Chemistry

Development of Fluorescent Materials : The chemical framework of this compound has been utilized to develop fluorescent materials, showcasing its potential in creating novel fluorescent probes and materials with specific absorption and emission properties (Al-Masoudi et al., 2015).

Antimicrobial Activity : Some novel derivatives have demonstrated significant to moderate antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Shastri & Post, 2019).

Synthesis of Heterocyclic Compounds : The compound and its derivatives have been central to synthesizing a wide range of heterocyclic compounds, important in pharmaceutical and organic chemistry for their diverse biological and chemical properties (Hayotsyan et al., 2019).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

Future research could potentially develop novel scaffolds of similar compounds as neuroprotective and anti-neuroinflammatory agents . The promising results from the study of triazole-pyrimidine hybrid compounds indicate the potential for further exploration in this area .

Properties

IUPAC Name

ethyl 4-hydroxy-5-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-10-8(12)5(2)7(6)11/h4H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYQZBFWQOFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl 2-methyl-3-oxopentanedioate (10 g, 46.25 mmol) in 1,1′-trioxidanediyldipropan-1-one (400 mL) was added triethoxymethane (38 mL, 231.25 mmol), and the mixture was heated at 120° C. for 4 h, followed by the addition of 30% ammonia (600 mL) at 0° C. The reaction mixture was stirred at RT for another 2 h. LCMS monitored the reaction was completed. The precipitate was collected via filtration and dissolved in dichloromethane (400 mL). The solid was filtered off, and the filtrate was concentrated to get the title compound (5.5 g, crude) as a yellow solid. MS (ES+) C9H11NO4 requires: 197. found: 198 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
1,1′-trioxidanediyldipropan-1-one
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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